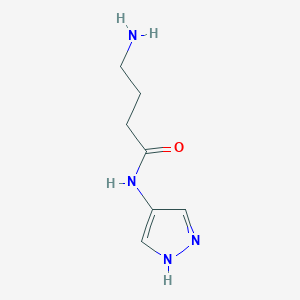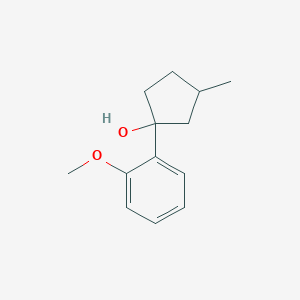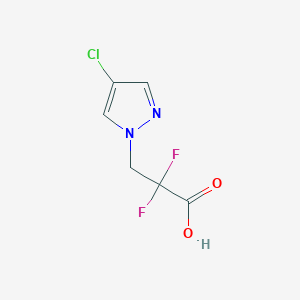
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-phenylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-phenylethan-1-amine is a compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dihydro-1,2-oxazole ring attached to a phenylethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-phenylethan-1-amine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. For example, nitrile oxide generated from hydroximoyl chloride in the presence of triethylamine can react with allylic compounds or propargyl alcohol to form dihydro-1,2-oxazoles .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using excess reagents, controlling reaction temperature, and employing solvent-free conditions to improve efficiency. The use of continuous flow processes may also be explored to enhance scalability and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.
Substitution: The phenylethanamine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Halogenated phenylethanamine derivatives.
Applications De Recherche Scientifique
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-phenylethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive oxazole ring.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydro-1,2-oxazole derivatives: These compounds share the oxazole ring structure and exhibit similar biological activities.
Phenylethanamine derivatives: Compounds with a phenylethanamine moiety can have comparable pharmacological properties.
Uniqueness
1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-phenylethan-1-amine is unique due to the combination of the oxazole ring and phenylethanamine moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1258640-70-8 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
1-(4,5-dihydro-1,2-oxazol-3-yl)-2-phenylethanamine |
InChI |
InChI=1S/C11H14N2O/c12-10(11-6-7-14-13-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 |
Clé InChI |
LLHIFUOYSVXZEC-UHFFFAOYSA-N |
SMILES canonique |
C1CON=C1C(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B13158405.png)




![N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)
methanol](/img/structure/B13158445.png)
![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal](/img/structure/B13158451.png)
![Benzyl N-[1-(4,5-dihydro-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13158461.png)




